4-Ethyl-7-oxo-2-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-7-oxo-2-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-7-oxo-2-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-cyanoacetate with hydrazine hydrate to form the intermediate hydrazide, which then undergoes cyclization with trifluoroacetic anhydride to yield the desired triazolopyrimidine scaffold .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted triazolopyrimidines depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of agrochemicals and other industrial applications.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes and receptors. It binds to the active site of the target enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of critical cellular pathways, such as those involved in cell cycle regulation and signal transduction .
Molecular Targets and Pathways:
Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.
VEGFR-2: Inhibition of VEGFR-2 can reduce angiogenesis, which is crucial for tumor growth and metastasis.
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar enzyme inhibitory properties.
Triazolo[4,3-a]pyrazine: Known for its dual inhibition of c-Met and VEGFR-2 kinases.
Uniqueness: 4-Ethyl-7-oxo-2-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid is unique due to its trifluoromethyl group, which enhances its metabolic stability and binding affinity to target enzymes. This makes it a promising candidate for drug development compared to other similar compounds .
Properties
Molecular Formula |
C9H7F3N4O3 |
---|---|
Molecular Weight |
276.17 g/mol |
IUPAC Name |
4-ethyl-7-oxo-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C9H7F3N4O3/c1-2-15-3-4(6(18)19)5(17)16-8(15)13-7(14-16)9(10,11)12/h3H,2H2,1H3,(H,18,19) |
InChI Key |
NPIGJKBUFVWSIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)N2C1=NC(=N2)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.